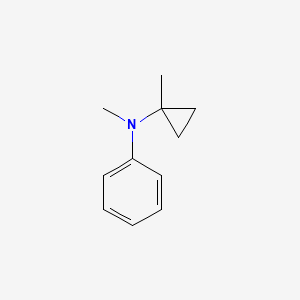
N-Methyl-N-(1-methylcyclopropyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-N-(1-methylcyclopropyl)aniline is an organic compound with the molecular formula C11H15N It is a derivative of aniline, where the nitrogen atom is substituted with a methyl group and a 1-methylcyclopropyl group
準備方法
Synthetic Routes and Reaction Conditions
Methylation of Aniline: One common method involves the methylation of aniline using methanol in the presence of cyclometalated ruthenium complexes as catalysts.
Hydroalkylation of Nitrobenzene: Another method is the hydroalkylation of nitrobenzene over oxide catalysts.
Industrial Production Methods
In industrial settings, the production of N-Methyl-N-(1-methylcyclopropyl)aniline typically involves the use of metal-containing catalysts such as palladium, platinum, or nickel supported on various materials. The process is optimized to achieve high yields and selectivity for the desired product .
化学反応の分析
Types of Reactions
Oxidation: N-Methyl-N-(1-methylcyclopropyl)aniline can undergo oxidation reactions, typically forming N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, depending on the reagents and conditions used.
Substitution: The compound can participate in substitution reactions, where the methyl or cyclopropyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxide derivatives, while reduction can produce various amine derivatives.
科学的研究の応用
N-Methyl-N-(1-methylcyclopropyl)aniline has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of high-octane gasoline as an antiknock agent.
作用機序
The mechanism of action of N-Methyl-N-(1-methylcyclopropyl)aniline involves its interaction with specific molecular targets and pathways. For example, in catalytic reactions, the compound can act as a ligand, coordinating with metal centers to facilitate various chemical transformations. The exact pathways and targets depend on the specific application and reaction conditions .
類似化合物との比較
Similar Compounds
N-Methylaniline: This compound is similar in structure but lacks the cyclopropyl group.
N,N-Dimethylaniline: This compound has two methyl groups attached to the nitrogen atom.
Uniqueness
N-Methyl-N-(1-methylcyclopropyl)aniline is unique due to the presence of the 1-methylcyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of specialized organic compounds and enhances its utility in various applications.
特性
CAS番号 |
446859-52-5 |
|---|---|
分子式 |
C11H15N |
分子量 |
161.24 g/mol |
IUPAC名 |
N-methyl-N-(1-methylcyclopropyl)aniline |
InChI |
InChI=1S/C11H15N/c1-11(8-9-11)12(2)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 |
InChIキー |
LYJLFJCSKGRTLF-UHFFFAOYSA-N |
正規SMILES |
CC1(CC1)N(C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


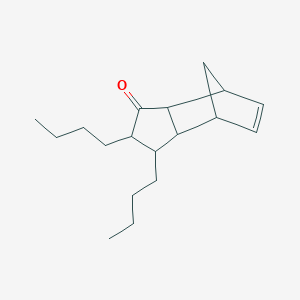
![1H-Benzimidazole, 5-[3-(4-phenyl-1-piperazinyl)propyl]-](/img/structure/B14246010.png)
silane](/img/structure/B14246024.png)
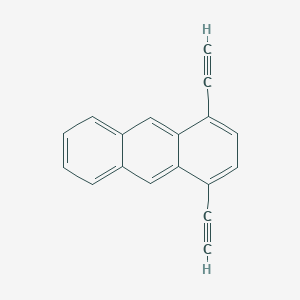
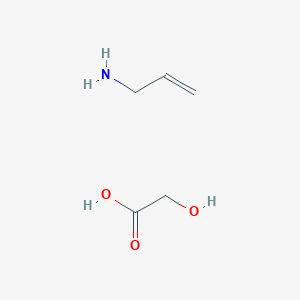
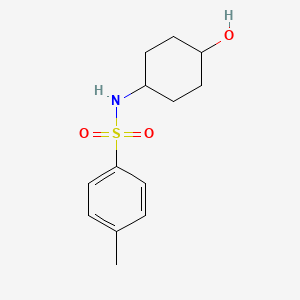
![3-Diazonio-4-[(3-ethyl-2-methylpentan-3-yl)oxy]-4-oxobut-2-en-2-olate](/img/structure/B14246055.png)
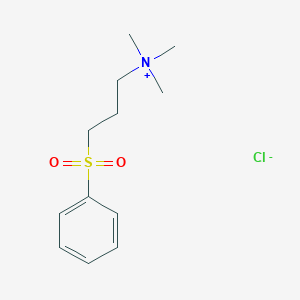
![[Octane-1,8-diyldi(1,3-dioxane-2,5-diyl)]dimethanol](/img/structure/B14246064.png)
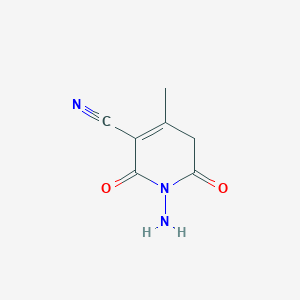
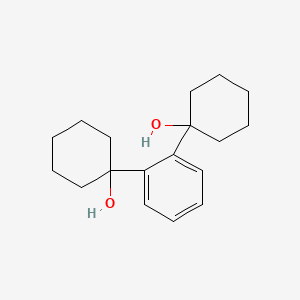
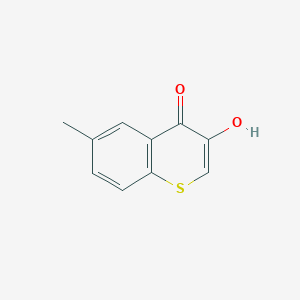

![Ethyl 6,9-dioxo-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B14246106.png)
